Boc-Asp(Ofm)-OH
Description
Boc-Asp(Ofm)-OH is a derivative of the amino acid L-aspartic acid, engineered for use in the stepwise construction of peptide chains. Its structure features two key protective moieties: the tert-butyloxycarbonyl (Boc) group attached to the α-amino group, and the 9-fluorenylmethyl (Ofm) ester protecting the β-carboxyl group of the side chain. This dual-protection scheme allows for its strategic incorporation into a growing peptide, ensuring that the reactive groups of the aspartic acid residue participate in chemical reactions only when intended by the synthetic chemist.
Interactive Table: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 117014-32-1 |
| Molecular Formula | C₂₃H₂₅NO₆ peptide.com |
| Molecular Weight | 411.5 g/mol peptide.com |
| Appearance | White powder |
| Melting Point | 146-148 °C |
The chemical synthesis of peptides is a sequential process of forming amide (peptide) bonds between amino acids. To ensure the formation of the correct peptide sequence and prevent unwanted side reactions, such as polymerization or branching, the reactive functional groups of the amino acids (the α-amino group, the α-carboxyl group, and any reactive side chains) must be temporarily blocked or "protected". nih.gov This has led to the development of two predominant strategies in solid-phase peptide synthesis (SPPS), the most common method for peptide production: the Boc/Bzl strategy and the Fmoc/tBu strategy.
These strategies are built on the principle of orthogonality , where different classes of protecting groups are used for the temporary protection of the α-amino group and the more "permanent" protection of the side chains. This allows for the selective removal of the α-amino protecting group at each step of the synthesis to allow for the coupling of the next amino acid, while the side-chain protecting groups remain intact until the final step of the synthesis.
Boc/Bzl Strategy: This earlier method uses the acid-labile Boc group for temporary N-α-protection, which is removed with a moderate acid like trifluoroacetic acid (TFA). Side chains are protected with benzyl (B1604629) (Bzl)-based groups, which are stable to TFA but are cleaved at the end of the synthesis with a much stronger acid, such as hydrofluoric acid (HF). nih.gov
Fmoc/tBu Strategy: This has become the more dominant strategy due to its milder conditions. It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-α-protection, which is removed with a weak base, typically piperidine (B6355638). The side chains are protected with tert-butyl (tBu)-based groups, which are stable to piperidine but are removed with TFA during the final cleavage from the solid support.
This compound is a building block designed within this protective group framework. The Boc group on its α-amino function designates it for use primarily within the Boc/Bzl synthetic strategy. The Ofm group protecting its side chain, however, is base-labile, a feature more commonly associated with the Fmoc strategy. This unique combination provides chemists with a specialized tool for overcoming specific synthetic hurdles, particularly those related to the challenging nature of aspartic acid.
The primary significance of using advanced side-chain protection for aspartic acid, such as the Ofm ester, lies in the prevention of a notorious side reaction known as aspartimide formation . This reaction is particularly problematic in Fmoc-based SPPS, where the peptide is repeatedly exposed to basic conditions (piperidine) for Fmoc group removal.
The mechanism involves the nitrogen atom of the peptide bond following the aspartic acid residue attacking the side-chain ester, forming a five-membered succinimide ring (the aspartimide). This intermediate is highly susceptible to nucleophilic attack by piperidine or water, which can lead to a mixture of products, including the desired α-peptide, the isomeric β-peptide (where the peptide backbone continues from the side-chain carboxyl group), and racemized products. These byproducts are often difficult to separate from the target peptide, leading to lower yields and complex purification challenges.
While aspartimide formation is most pronounced in Fmoc chemistry, it can also occur under certain conditions in other synthetic approaches. The development of sterically hindered esters for the aspartic acid side chain is a key strategy to mitigate this problem. The bulky 9-fluorenylmethyl (Ofm) group in this compound sterically shields the side-chain carboxyl group, hindering the intramolecular cyclization and thus suppressing aspartimide formation.
A notable application of this compound is found in specialized synthetic schemes that leverage its unique deprotection characteristics. For instance, in a study focused on the solid-phase synthesis of peptidyl thioacids using Boc chemistry, researchers employed a novel linker that was cleaved with piperidine. nih.govnih.gov In this context, standard side-chain protecting groups like benzyl esters would be unsuitable. The researchers successfully utilized Boc-protected amino acids with base-labile Fmoc or Ofm side-chain protection, including this compound. nih.govnih.gov This allowed for a cohesive final deprotection step where piperidine was used to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups, all while avoiding the harsh hydrofluoric acid typically required in Boc-SPPS. nih.govnih.gov This demonstrates the compound's utility in creating milder, more orthogonal synthetic routes.
Interactive Table: Comparison of Aspartic Acid Side-Chain Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Relative Susceptibility to Aspartimide Formation |
|---|---|---|---|
| Benzyl ester | OBzl | Strong acid (e.g., HF) | High |
| tert-Butyl ester | OtBu | Moderate acid (e.g., TFA) | Moderate |
| Cyclohexyl ester | OcHex | Strong acid (e.g., HF) | Low |
| 9-Fluorenylmethyl ester | OFm | Base (e.g., Piperidine) | Very Low |
The evolution of protecting groups for aspartic acid is intrinsically linked to the history of peptide synthesis itself.
Early Solution-Phase Synthesis: In the early days of solution-phase peptide synthesis, the benzyloxycarbonyl (Cbz) group was a workhorse for α-amino protection. For aspartic acid, the side chain was often protected as a simple benzyl (Bzl) ester. While effective for short peptides, the limitations of this approach became apparent as chemists targeted longer and more complex sequences.
The Dawn of Solid-Phase Peptide Synthesis (SPPS): The revolutionary invention of SPPS by R. Bruce Merrifield in the 1960s utilized the Boc/Bzl protection strategy. Boc-Asp(OBzl)-OH was the standard building block. However, the repeated acid treatments for Boc removal and the final harsh HF cleavage were not without problems. It was during this period that the issue of aspartimide formation, particularly during acidic treatments, was recognized as a significant challenge.
The Rise of Fmoc Chemistry: The introduction of the Fmoc group in the 1970s provided a milder, orthogonal alternative. However, the reliance on piperidine for Fmoc deprotection significantly increased the propensity for base-catalyzed aspartimide formation, making it a much more prominent issue than in Boc-SPPS. The standard building block, Fmoc-Asp(OtBu)-OH, while generally effective, often proved insufficient for preventing this side reaction in sensitive sequences, particularly those containing -Asp-Gly- or -Asp-Asn- motifs.
The Search for a Solution: This challenge spurred extensive research into new side-chain protecting groups for aspartic acid. The primary strategy was to increase the steric bulk of the ester group to physically block the cyclization reaction. This led to the development and investigation of a series of increasingly bulky esters, such as the cyclohexyl (OcHex), adamantyl, and various other branched alkyl esters. The 9-fluorenylmethyl (Ofm) ester emerged from this line of research as a highly effective, albeit base-labile, protecting group that offered excellent suppression of aspartimide formation due to its significant steric hindrance. This development provided a crucial tool for the successful synthesis of peptides that were previously difficult to obtain in high purity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(21(26)27)12-20(25)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLRMCFWGFPSLT-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151672 | |
| Record name | N-alpha-tert-Butyloxycarbonyl-aspartic acid gamma-fluorenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117014-32-1 | |
| Record name | N-alpha-tert-Butyloxycarbonyl-aspartic acid gamma-fluorenylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117014321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-alpha-tert-Butyloxycarbonyl-aspartic acid gamma-fluorenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Boc Asp Ofm Oh
Protection of the Carboxyl Group: β-Carboxyl Protection with 9-Fluorenylmethyl (Ofm) Ester
Following the protection of the α-amino group, the β-carboxyl group of the resulting Boc-Asp-OH is protected with the 9-fluorenylmethyl (Ofm) group. The Ofm group is base-labile, meaning it can be removed under mild basic conditions, providing an orthogonal protection scheme in combination with the acid-labile Boc group. researchgate.net This orthogonality is crucial for complex peptide synthesis, allowing for the selective deprotection of either the N-terminus for chain elongation or the side chain for cyclization or other modifications. researchgate.net
Esterification Methods
The esterification of the β-carboxyl group is typically achieved by reacting Boc-Asp-OH with 9-fluorenylmethanol. One common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Another approach utilizes 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) under anhydrous conditions. A patent describes reacting Fmoc-Asp(OtBu)-OH with 9-fluorenylmethanol to form the fluorenylmethyl ester, followed by the removal of the tert-butyl group. google.com In some cases, the esterification is performed via the cesium salt of Boc-Asp-OH to improve yields and minimize side reactions like epimerization. colab.ws
Comparison with Other Carboxyl Protecting Groups
The choice of the β-carboxyl protecting group for aspartic acid is critical as it can influence side reactions, particularly the formation of aspartimide. Aspartimide formation is a base-catalyzed intramolecular cyclization that can lead to racemization and the formation of β-peptides, posing a significant challenge in peptide synthesis. iris-biotech.desemanticscholar.org
Here is a comparison of the Ofm group with other common carboxyl protecting groups:
| Protecting Group | Abbreviation | Cleavage Conditions | Advantages | Disadvantages |
| 9-Fluorenylmethyl | Ofm | Mildly basic (e.g., piperidine) researchgate.net | Orthogonal to Boc group, allows for selective deprotection. researchgate.net | Can be prematurely lost under certain cleavage conditions. researchgate.net |
| Methyl | OMe | Saponification (strong base) or strong acid peptide.com | Small and simple. | Harsh cleavage conditions can damage the peptide chain. |
| Benzyl (B1604629) | OBzl | Hydrogenolysis or strong acids (e.g., HF) peptide.com | Stable under many conditions. | Harsh cleavage conditions; can lead to more aspartimide formation than cyclohexyl esters. nih.gov |
| tert-Butyl | OtBu | Strong acids (e.g., TFA) | Stable to base. | Cleaved under the same conditions as the Boc group, limiting its use in Boc-based SPPS. Susceptible to aspartimide formation. iris-biotech.deiris-biotech.de |
| Cyclohexyl | OcHx | Strong acids (e.g., HF) nih.gov | More resistant to aspartimide formation than benzyl esters. nih.gov | Requires strong acid for removal. |
Research has shown that bulky alkyl ester groups, such as the 2,4-dimethyl-3-pentyl ester, are significantly more resistant to base-catalyzed aspartimide formation than cyclic alkyl esters like cyclohexyl. nih.gov The Ofm group, while useful for its orthogonality, can be labile, and its premature loss has been observed under certain conditions. researchgate.net
Regioselectivity and Stereochemical Control
Regioselectivity in the esterification step is crucial to ensure that the 9-fluorenylmethanol reacts specifically with the β-carboxyl group, leaving the α-carboxyl group free for peptide bond formation. The synthesis strategy often involves starting with a pre-protected aspartic acid derivative where the α-carboxyl group is temporarily protected or the reaction conditions are optimized to favor β-esterification. For instance, the synthesis can start from N(α)-Boc-Asp(OBn)-OH, where the benzyl ester at the β-position is later manipulated. organic-chemistry.org
Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount throughout the synthesis. Epimerization can be a significant side reaction, particularly during the esterification of Boc-Asp-OH. colab.ws The use of milder coupling conditions and the formation of the cesium salt of the carboxylic acid before esterification are strategies employed to minimize racemization. colab.ws The choice of protecting group also plays a role, with bulky groups sometimes offering better protection against epimerization. acs.org
Overall Synthesis Routes
The synthesis of Boc-Asp(Ofm)-OH is fundamentally a process of selectively protecting the three functional groups of aspartic acid: the α-amino group, the α-carboxyl group, and the β-carboxyl group. The dominant strategies reported in the literature involve a stepwise application of protecting groups to ensure high purity and prevent unwanted side reactions.
Stepwise Protection Strategies
The most established and reliable method for synthesizing this compound is through a stepwise protection strategy. This approach ensures high selectivity and allows for the purification of intermediates at each stage, leading to a final product of high purity. The process generally involves two key stages.
First, the α-amino group of aspartic acid is protected using the tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting aspartic acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. The resulting intermediate, Boc-Asp-OH, is then isolated, often by acidification and extraction.
In the second stage, the side-chain β-carboxyl group of Boc-Asp-OH is esterified with 9-fluorenylmethanol to introduce the 9-fluorenylmethyl (Ofm) protecting group. thieme-connect.de This reaction is often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). thieme-connect.de Anhydrous conditions are critical during this step to prevent hydrolysis. The final product, this compound, is then purified using techniques like flash chromatography or recrystallization. This orthogonal protection scheme is foundational to its use in Boc-based SPPS. researchgate.netlookchem.com
An alternative stepwise route involves starting with an aspartic acid derivative where the side-chain is already protected, such as with a benzyl (Bzl) group (Boc-Asp-OBzl). The Ofm group is introduced, and the Bzl group is subsequently removed via hydrogenation to yield the final product. thieme-connect.de
Table 1: Overview of Stepwise Synthesis for this compound
| Step | Reaction | Key Reagents | Purpose |
|---|---|---|---|
| 1 | α-Amino Group Protection | Aspartic Acid, Di-tert-butyl dicarbonate (Boc)₂O, Base | To selectively protect the α-amino group with the acid-labile Boc group. |
| 2 | β-Carboxyl Group Protection | Boc-Asp-OH, 9-fluorenylmethanol, DCC, DMAP | To selectively esterify the side-chain carboxyl group with the base-labile Ofm group. thieme-connect.de |
One-Pot Procedures for Dual Protection
While one-pot syntheses are often sought for their efficiency, they are not the standard for producing this compound. The literature predominantly details stepwise methods due to the need for precise, orthogonal protection. A one-pot procedure would require reaction conditions that could simultaneously and selectively install the Boc group on the α-amine and the Ofm ester on the β-carboxyl group without side reactions, such as the formation of di-protected species or protection at the wrong carboxyl group.
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield and ensuring the high purity (>99%) of this compound needed for its applications in peptide synthesis. Key parameters that are frequently adjusted include stoichiometry, reaction time, temperature, and solvent systems.
During the initial Boc protection step, adjusting the stoichiometry of Boc anhydride (B1165640) to approximately 1.2 equivalents and the reaction time to between 4 and 6 hours can significantly improve yields, often achieving over 95%.
For the subsequent esterification to introduce the Ofm group, careful control of conditions is necessary to achieve high yields, reported to be around 82% for this step, and to minimize racemization at the chiral center. thieme-connect.de The choice of solvent is crucial; solvents like dichloromethane (B109758) are commonly used. thieme-connect.de Temperature control is also vital, as it can influence both reaction rate and the prevalence of side reactions.
Progress of the reaction is typically monitored using Thin-Layer Chromatography (TLC). Following the reaction, purification is essential. Flash chromatography with a silica (B1680970) gel column and a hexane/ethyl acetate (B1210297) gradient or recrystallization are standard methods to remove unreacted starting materials and byproducts. The final purity is confirmed using High-Performance Liquid Chromatography (HPLC), which should indicate a purity level of over 99% for use in SPPS. In the context of SPPS, using highly pure this compound is shown to result in excellent yields (95-96%) for the incorporation of the aspartic acid residue into a peptide chain. lookchem.com
Table 2: Parameters for Optimization of this compound Synthesis
| Parameter | Condition / Method | Desired Outcome | Reference |
|---|---|---|---|
| Stoichiometry | ~1.2 equivalents of Boc anhydride | Maximize yield of Boc-Asp-OH | |
| Reaction Time | 4-6 hours for Boc protection | Ensure complete reaction without degradation | |
| Temperature | Optimized for each step | Minimize racemization and side reactions | |
| Solvents | Anhydrous Dichloromethane, THF, Ethyl Acetate | Ensure reagent solubility and prevent hydrolysis | thieme-connect.de |
| Purification | Flash Chromatography, Recrystallization | Removal of impurities and byproducts |
| Purity Validation | HPLC (>99%), TLC | Confirmation of final product purity for SPPS | |
Applications of Boc Asp Ofm Oh in Peptide Synthesis Research
Role as a Versatile Building Block in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and production, allowing for the efficient assembly of peptide chains on a solid support. iris-biotech.de Boc-Asp(Ofm)-OH is particularly well-suited for Boc-based SPPS strategies. iris-biotech.deresearchgate.netmdpi.com
Incorporation of Aspartic Acid Residues
The primary function of this compound is to serve as a protected derivative for the introduction of aspartic acid (Asp) residues into a growing peptide chain. smolecule.com The Boc group at the α-amino position prevents unwanted reactions during the coupling of the subsequent amino acid, while the Ofm group shields the side-chain carboxyl group, preventing it from participating in undesired side reactions. smolecule.com This dual protection is crucial for achieving the desired peptide sequence with high fidelity.
The use of this compound is integral to the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy in SPPS. thieme-connect.de In this approach, the temporary Boc group is removed with a mild acid, such as trifluoroacetic acid (TFA), to expose the free amine for the next coupling cycle. smolecule.com The permanent side-chain protecting groups, like the Ofm group, are designed to be stable to these acidic conditions and are only removed at the final stage of synthesis, typically with a strong acid like hydrofluoric acid (HF) or through specific base-labile cleavage conditions. researchgate.net
Controlled Coupling during Peptide Chain Assembly
The selective protection afforded by this compound allows for precise and controlled coupling reactions. smolecule.com Once the N-terminal Boc group of the resin-bound peptide is removed, the free amino group is ready to be coupled with the carboxylic acid of the next amino acid in the sequence. This reaction is typically facilitated by a coupling reagent. The stability of the Ofm group on the aspartic acid side chain ensures that it does not interfere with this process, thereby enabling the orderly and sequential elongation of the peptide chain. smolecule.com This level of control is essential for the synthesis of complex and biologically active peptides.
Strategic Use in Cyclic Peptide Formation
Cyclic peptides often exhibit enhanced biological activity, stability, and receptor selectivity compared to their linear counterparts, making them attractive targets in drug discovery. researchgate.net this compound plays a significant role in various strategies for peptide cyclization.
Head-to-Tail Cyclization Methods
In head-to-tail cyclization, the N-terminus of a linear peptide is linked to its C-terminus to form a cyclic structure. This compound can be utilized in solid-phase strategies for synthesizing such peptides. smolecule.com One approach involves anchoring the peptide to the resin through the side chain of the aspartic acid residue. researchgate.netcapes.gov.br After the linear peptide has been assembled, the terminal protecting groups are selectively removed, and an intramolecular cyclization is performed on the solid support. colab.ws The Boc/Bzl/OFm protection scheme has been shown to be effective for this purpose, although challenges such as epimerization during the initial anchoring of this compound to the resin have been noted and addressed through methods like using cesium salts. researchgate.netcapes.gov.brcolab.ws
Side-Chain to Side-Chain Cyclization (Lactamization) via Amide Bridge
This compound is instrumental in the formation of cyclic peptides through side-chain to side-chain lactamization, which involves creating an amide bond between the side chains of two amino acids. researchgate.net A common strategy involves pairing an aspartic acid residue with a lysine (B10760008) (Lys) residue. The side-chain carboxyl group of aspartic acid is protected with the base-labile Ofm group, while the side-chain amino group of lysine is protected with the similarly base-labile Fmoc group. researchgate.net After the linear peptide is synthesized, both the Ofm and Fmoc groups can be selectively removed using a base like piperidine (B6355638), exposing the necessary functional groups for the intramolecular cyclization to form a lactam bridge. researchgate.netthieme-connect.de
Cyclization Reagents and Conditions (e.g., BOP method)
The formation of the amide bond during cyclization is a critical step that requires efficient coupling reagents to promote the reaction and minimize side reactions like racemization. thieme-connect.de One of the most effective reagents for this purpose is Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate, commonly known as the BOP reagent. bachem.compeptide.com Research has shown that for side-chain to side-chain cyclization, the BOP reagent can lead to complete reaction within a few hours, a significant improvement over other methods like DCC/HOBt. researchgate.net The BOP method is also utilized for head-to-tail cyclizations on solid support. researchgate.netresearchgate.net Other phosphonium-based reagents like PyBOP and PyAOP are also widely used for peptide cyclization. peptide.comsigmaaldrich.com
Introduction of Asparagine (Asn) into Peptides
In peptide synthesis, the direct incorporation of asparagine (Asn) can sometimes be problematic due to side reactions associated with the side-chain amide, such as dehydration to a nitrile group under certain activation conditions. bachem.com A strategic approach to circumvent these issues involves the use of a protected aspartic acid derivative, which is later converted to asparagine at a suitable stage of the synthesis. This compound serves as an effective precursor for this purpose. The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, while the 9-fluorenylmethyl (Ofm) ester protects the side-chain β-carboxyl group. smolecule.com This orthogonal protection scheme allows for the selective deprotection and modification of the side chain while the peptide backbone and other protected residues remain intact.
Conversion of Ofm Group to Amide
The conversion of the side-chain Ofm ester of an incorporated aspartate residue into the corresponding primary amide of asparagine is a key transformation that leverages the base-lability of the Ofm protecting group. This process is typically achieved through aminolysis, which involves treating the peptide-resin with an ammonia (B1221849) solution. smolecule.com
The reaction proceeds via nucleophilic attack of ammonia on the carbonyl carbon of the Ofm ester. This forms a tetrahedral intermediate, which then collapses, leading to the formation of the desired side-chain amide (Asn) and the release of 9-fluorenylmethanol. The general mechanism for the basic hydrolysis of an ester involves nucleophilic addition followed by the elimination of the leaving group. libretexts.org In this specific case, ammonia acts as the nucleophile.
This post-incorporation conversion strategy is particularly useful in solid-phase peptide synthesis (SPPS). After the this compound residue is coupled to the growing peptide chain and the N-terminal Boc group is removed for further chain elongation, the side-chain conversion can be performed. Alternatively, it can be carried out after the full peptide sequence has been assembled, just before the final cleavage from the resin. This method provides a clean and efficient route to introduce asparagine residues, minimizing potential side reactions. smolecule.com
Advanced Synthetic Approaches in Peptide Chemistry
The versatility of this compound extends to its use in various advanced and high-throughput peptide synthesis methodologies. Its specific combination of protecting groups—an acid-labile Boc group and a base-labile Ofm group—offers the chemical orthogonality required for complex synthetic strategies.
Microwave-Assisted Peptide Synthesis
Microwave-assisted solid-phase peptide synthesis (SPPS) has become a valuable technique for accelerating peptide assembly by significantly reducing reaction times for both coupling and deprotection steps. mdpi.comnih.gov The application of microwave energy allows for rapid heating of the solvent and resin, which enhances reaction kinetics. mdpi.com
This compound has been successfully utilized in microwave-assisted protocols. For instance, in the synthesis of cyclic peptides containing thioether bridges, Boc-L-Asp-OFm was used as a starting material in a strategy that combined SPPS with a microwave-assisted cyclization step. researchgate.net Studies have shown that microwave irradiation can reduce the time for assembling peptide chains of around 30 amino acids to a single overnight reaction using Boc-SPPS. nih.gov While general microwave protocols for Boc-amino acids involve coupling reactions at elevated temperatures (e.g., 70°C) for short durations (e.g., 3-7 minutes), the specific conditions can be optimized for each building block. mdpi.comresearchgate.net The use of this compound within these protocols allows for the rapid and efficient synthesis of aspartic acid-containing peptides, which can subsequently be modified if needed.
| Parameter | Conventional SPPS | Microwave-Assisted SPPS (Boc-Chemistry) |
|---|---|---|
| Typical Coupling Time | 1-2 hours | 3-7 minutes mdpi.comresearchgate.net |
| Typical Temperature | Room Temperature | ~70-75°C mdpi.comresearchgate.net |
| Assembly Time (30-mer peptide) | Several days | Overnight nih.gov |
| Compatibility | Compatible with this compound | Compatible with this compound researchgate.net |
One-Bead-One-Compound (OBOC) Type Libraries
One-Bead-One-Compound (OBOC) combinatorial libraries are a powerful tool for discovering novel ligands and catalysts, where each bead in a large collection displays a unique peptide sequence. nih.gov5z.com this compound has been employed in the synthesis of such libraries.
In one study focused on discovering peptide-based oxidation catalysts, an OBOC library was constructed where the N-terminal amino acid was fixed as aspartic acid. nih.gov The synthesis was performed on polystyrene macrobeads using Fmoc-chemistry for the variable positions, but the final coupling was performed with this compound. Following the complete assembly of the peptide sequence, the Asp side-chain Ofm group was deprotected using 20% piperidine in DMF to expose the free carboxylic acid, which served as the catalytic group. This strategy highlights the utility of the orthogonal nature of this compound, allowing the selective unmasking of the side-chain functional group on the fully assembled peptide-bead, a critical step for on-bead screening and catalyst function. nih.gov Another project also utilized this compound for the N-terminal coupling in the creation of an OBOC library designed for discovering organocatalysts. unibo.it
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1 | Synthesis of variable peptide sequence | Fmoc-protected amino acids, HBTU, HOBt, iPr2EtN |
| 2 | Fmoc deprotection | 20% piperidine in DMF |
| 3 | Final N-terminal coupling | This compound |
| 4 | Side-chain deprotection | 20% piperidine in DMF (4 x 10 min) |
| 5 | Result | On-bead peptide catalyst with free Asp side chain |
Synthesis on Biosensor Interfaces
There is growing interest in synthesizing peptide microarrays directly on the surfaces of biosensors for applications in diagnostics and protein screening. mdpi.comresearchgate.net This requires the adaptation of solid-phase synthesis chemistry to flat surfaces, such as silicon oxide, which are common in field-effect transistor (FET) sensors. researchgate.net
Research has demonstrated the feasibility of an acid-modulated Boc-based SPPS strategy for this purpose, using controlled pore glass (CPG) as a model support and then translating the process to flat glass surfaces. mdpi.comresearchgate.net this compound was one of the amino acid derivatives used in this methodology to build peptide sequences on these surfaces. mdpi.comresearchgate.net The synthesis involved attaching a suitable linker (HMBA) to the surface, followed by iterative cycles of Boc deprotection (using acid) and coupling of the next Boc-protected amino acid. mdpi.com For peptides containing Asp(Ofm), the side-chain protecting group was removed at the end of the synthesis using 20% piperidine in DMF. researchgate.net HPLC-MS analysis of a model pentapeptide, FPD(OFm)AG, synthesized using this method showed a very good yield of 96%, confirming the suitability of this compound for surface-based synthesis. researchgate.net
| Entry | Peptide Sequence (X) in FPXAG | Side-Chain Protection | Yield (%) |
|---|---|---|---|
| 4 | Asp | OFm | 96 |
| 5 | Glu | OFm | 95 |
| 7 | Lys | Fmoc | 86 |
| 8 | Gln | None | 96 |
| 9 | Asn | None | 80 |
Deprotection Mechanisms and Orthogonal Protection Strategies
Orthogonality of Protecting Groups in SPPS
Solid-phase peptide synthesis (SPPS) relies on a carefully orchestrated sequence of reactions to assemble peptide chains. A critical aspect of this process is the use of protecting groups, which temporarily mask reactive functional groups to prevent unwanted side reactions. Orthogonality refers to the ability of different protecting groups to be selectively removed under distinct chemical conditions, allowing for precise control over the synthesis and enabling complex modifications. The Boc/Ofm system, particularly in the context of Nα-Boc-Asp(Ofm)-OH, exemplifies an orthogonal protection strategy that offers specific advantages in peptide synthesis.
Boc/Ofm System Advantages
The Nα-tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino function, removed typically by trifluoroacetic acid (TFA) uwec.edupeptide.com. The 2-fluorenylmethyl (Ofm) group, when used to protect the side-chain carboxyl group of aspartic acid (as in Boc-Asp(Ofm)-OH), is a base-labile protecting group nih.gov. This combination of acid-labile Nα-protection and base-labile side-chain protection provides a degree of orthogonality that is highly valuable in SPPS nih.govwiley-vch.de.
The primary advantage of the Boc/Ofm system lies in its ability to allow for selective deprotection of either the α-amino group or the aspartic acid side chain without affecting the other nih.govwiley-vch.de. This orthogonality is crucial for building complex peptide structures or for performing specific side-chain modifications. For instance, the Ofm group's lability to bases, such as piperidine (B6355638), allows for its removal while the Boc group remains intact, or vice versa, depending on the reaction conditions chosen nih.gov. This dual lability is a key feature that distinguishes it from other protection schemes.
Furthermore, the Ofm group offers advantages in preventing side reactions that can occur with aspartic acid during peptide synthesis, such as aspartimide formation or epimerization, particularly under basic conditions used for Fmoc deprotection nih.gov. The Boc/Ofm strategy, by employing distinct deprotection chemistries, can mitigate these issues.
Comparison with Fmoc/tBu Strategy
The most prevalent strategy in modern SPPS is the Fmoc/tert-butyl (tBu) system. In this strategy, the Fmoc group protects the α-amino terminus and is removed by a mild base (e.g., piperidine), while the tBu group protects side chains and is typically removed by strong acid (e.g., TFA) during final cleavage from the resin iris-biotech.deiris-biotech.de.
The Boc/Ofm system offers a different set of orthogonal conditions compared to Fmoc/tBu. While Fmoc/tBu is base-labile/acid-labile, Boc/Ofm is acid-labile/base-labile. This fundamental difference in deprotection chemistry dictates their compatibility and application. The Boc/Ofm strategy is generally considered less aggressive than the traditional Boc/benzyl (B1604629) (Bzl) strategy, which required harsh acids like hydrofluoric acid (HF) for final cleavage and side-chain deprotection iris-biotech.de.
A key distinction arises in the handling of aspartic acid. In the Fmoc/tBu strategy, the tBu ester is used for the aspartic acid side chain, which is removed by TFA. In contrast, the Boc/Ofm strategy uses the Ofm ester, which is base-labile nih.gov. This difference is significant when considering the potential for side reactions. For example, the base-catalyzed deprotection of Fmoc can sometimes lead to aspartimide formation or epimerization at the aspartic acid residue, especially in sequences like Asp-Gly nih.gov. The Boc/Ofm system, by utilizing base-labile Ofm protection, can offer an alternative approach to manage these issues, although the Ofm group's specific behavior under prolonged basic conditions needs careful consideration nih.govnih.gov.
Impact on Side-Chain Modifications and Selective Deprotection
The orthogonality of the Boc/Ofm system significantly impacts the ability to perform selective side-chain modifications and deprotections. Because the Boc group is removed by acid and the Ofm group by base, one can be removed while the other remains intact, allowing for targeted chemistry nih.govwiley-vch.de.
For example, if a peptide is synthesized using the Boc/Ofm strategy, the Ofm group on aspartic acid can be selectively removed using a mild basic treatment (e.g., piperidine) without affecting the Boc-protected α-amino group. This allows for the modification of the aspartic acid side chain while the peptide remains attached to the resin and the N-terminus is still protected. Conversely, the Boc group can be removed by acid treatment, exposing the N-terminus for further coupling or modification, while the Ofm group on the aspartic acid side chain remains protected uwec.edunih.gov.
This capability is vital for synthesizing peptides with complex architectures, such as side-chain to side-chain cyclizations via an amide bridge, or for introducing specific labels or functional groups onto the aspartic acid side chain. The ability to selectively unmask a specific functional group on a side chain without disturbing other protecting groups or the growing peptide chain is a hallmark of effective orthogonal protection strategies wiley-vch.desigmaaldrich.com. The Boc/Ofm system, with its distinct acid/base lability, provides a valuable tool for achieving such selective manipulations.
Challenges and Side Reactions in Synthesis and Application
Aspartimide Formation
One of the most significant and well-documented side reactions involving aspartic acid derivatives in peptide synthesis is the formation of a cyclic aspartimide (succinimide) intermediate. This side reaction is particularly prevalent in Fmoc-based solid-phase peptide synthesis (SPPS) due to the repeated exposure to basic conditions during the Fmoc deprotection step. iris-biotech.desigmaaldrich.com
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction. nih.govresearchgate.net The process is initiated by the deprotonation of the backbone amide nitrogen of the amino acid residue C-terminal to the aspartic acid. This deprotonated nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the Asp side-chain ester, in this case, the 9-fluorenylmethyl (Ofm) ester. This attack results in the formation of a five-membered succinimide ring and the concomitant cleavage of the Ofm protecting group. iris-biotech.de
Several factors have been identified to influence the rate and extent of aspartimide formation:
Peptide Sequence: The nature of the amino acid residue C-terminal to the aspartic acid plays a crucial role. iris-biotech.denih.gov Sequences such as Asp-Gly, Asp-Asn, Asp-Arg, Asp-Ser, and Asp-Ala are particularly prone to this side reaction. iris-biotech.denih.gov The lack of steric hindrance in the case of glycine makes the Asp-Gly sequence especially susceptible. nih.gov
Base and Reaction Conditions: The strength of the base used for deprotection and the duration of the base treatment significantly impact aspartimide formation. iris-biotech.de Strong bases like piperidine (B6355638), commonly used for Fmoc removal, promote this side reaction. iris-biotech.de Elevated temperatures and the polarity of the solvent can also increase the likelihood of aspartimide formation, with more polar solvents leading to a higher incidence. nih.govresearchgate.net
Protecting Group: While the Ofm group is a bulky ester, the electrophilic nature of the ester carbonyl still allows for nucleophilic attack. The stability of the protecting group under the synthesis conditions is a critical factor.
The formation of the aspartimide is problematic because it can undergo further reactions. The succinimide ring can be opened by nucleophiles, such as piperidine from the deprotection solution, leading to the formation of piperidide adducts. iris-biotech.de More critically, the ring can be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which is often difficult to separate from the target product. sigmaaldrich.com Furthermore, the α-carbon of the aspartimide is susceptible to epimerization under basic conditions, leading to racemization. iris-biotech.deresearchgate.net
Table 1: Factors Contributing to Aspartimide Formation
| Factor | Description | Impact on Aspartimide Formation |
|---|---|---|
| Peptide Sequence | The amino acid following the Asp residue. | High susceptibility with Gly, Asn, Arg, Ser, Ala. iris-biotech.denih.gov |
| Base Strength | The pKa of the base used for deprotection. | Stronger bases (e.g., piperidine) increase formation. iris-biotech.de |
| Temperature | The temperature at which the synthesis is conducted. | Higher temperatures accelerate the reaction. nih.gov |
| Solvent Polarity | The polarity of the solvent used in the synthesis. | Higher polarity solvents can increase formation. nih.govresearchgate.net |
| Ester Protecting Group | The nature of the side-chain protecting group. | Ester-based groups are inherently susceptible. nih.gov |
Strategies for Minimization (e.g., bulky esters, backbone protection)
To address the challenge of aspartimide formation, several strategies have been developed:
Use of Bulky Esters: Employing sterically hindered ester protecting groups on the β-carboxyl group of aspartic acid can physically block the intramolecular nucleophilic attack. While Boc-Asp(Ofm)-OH utilizes a bulky group, other even bulkier esters like 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Die) have been shown to offer enhanced protection compared to the standard tert-butyl (OtBu) group. biotage.com However, increasing steric bulk does not always guarantee complete suppression and can sometimes lead to reduced coupling efficiency. nih.govnih.gov It has been noted that both the bulk and the flexibility of the protecting group are important for effective prevention of the rearrangement. biotage.com
Backbone Protection: A highly effective method to prevent aspartimide formation is to protect the backbone amide nitrogen of the residue following the aspartic acid. nih.govpeptide.com This protection eliminates the nucleophile required for the intramolecular cyclization. Groups such as 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) can be introduced for this purpose. nih.govpeptide.com These protecting groups are typically removed during the final acidolytic cleavage of the peptide from the resin. iris-biotech.decrick.ac.uk The use of dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH is a common strategy for incorporating these protected units, especially for susceptible sequences like Asp-Gly. iris-biotech.de A removable backbone modification (RBM) strategy has also been shown to be effective in preventing aspartimide formation in the synthesis of complex cyclic peptides. researchgate.net
Modification of Deprotection Conditions: Altering the conditions for Fmoc removal can also mitigate aspartimide formation. Using weaker bases such as piperazine instead of piperidine can reduce the extent of the side reaction. biotage.com The addition of acidic additives like formic acid or HOBt to the piperidine deprotection solution has also been reported to suppress aspartimide formation. biotage.compeptide.com
Non-Ester-Based Protecting Groups: To completely eliminate the possibility of this side reaction, non-ester-based protecting groups for the aspartic acid side chain have been explored. For instance, the cyanosulfurylide (CSY) group masks the carboxylic acid with a stable C-C bond, thus preventing the intramolecular cyclization. iris-biotech.deresearchgate.net This protecting group can be removed chemoselectively under specific conditions. iris-biotech.deresearchgate.net
Table 2: Strategies to Minimize Aspartimide Formation
| Strategy | Mechanism of Action | Examples |
|---|---|---|
| Bulky Esters | Steric hindrance prevents intramolecular cyclization. | Mpe, Die esters. biotage.com |
| Backbone Protection | Blocks the nucleophilic backbone amide nitrogen. | Dmb, Hmb groups. nih.govpeptide.com |
| Modified Deprotection | Reduces the basicity of the deprotection step. | Use of piperazine, addition of formic acid or HOBt. biotage.compeptide.com |
| Non-Ester Protection | Replaces the susceptible ester linkage. | Cyanosulfurylide (CSY) group. iris-biotech.deresearchgate.net |
Racemization During Coupling and Deprotection
Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur at two critical stages: during the coupling of the amino acid and during deprotection steps. nih.gov
For this compound, the risk of racemization during the coupling step is generally low when standard coupling reagents are used, as the urethane-type Boc protecting group helps to suppress the formation of the easily racemizable 5(4H)-oxazolone intermediate. bachem.com However, the choice of coupling reagent and the presence of certain bases can still influence the level of epimerization. nih.gov
A more significant risk of racemization for aspartic acid residues is linked to the formation of the aspartimide intermediate. sigmaaldrich.com The α-proton of the succinimide ring is acidic and can be abstracted under the basic conditions of Fmoc deprotection, leading to a loss of chirality at this position. iris-biotech.deresearchgate.net Subsequent non-stereospecific reprotonation results in a mixture of L- and D-aspartyl residues. Therefore, strategies aimed at minimizing aspartimide formation are also crucial for preventing racemization of the aspartic acid residue. sigmaaldrich.com
Microwave-assisted peptide synthesis, while accelerating coupling and deprotection, can also increase the risk of racemization for certain amino acids, including aspartic acid, especially at elevated temperatures. nih.gov Careful control of the temperature during microwave-enhanced SPPS is therefore essential. nih.gov
Premature Protecting Group Loss
The orthogonal protection strategy in peptide synthesis relies on the selective removal of one type of protecting group while others remain intact. In the context of this compound used in a Boc-SPPS strategy, the Boc group is removed by acid, while the Ofm group is designed to be stable to these conditions. Conversely, in an Fmoc-SPPS strategy, the Fmoc group is removed by base, and both the Boc and Ofm groups should ideally be stable.
The 9-fluorenylmethyl (Fm) group and its derivatives like Ofm are known to be labile to piperidine, the reagent commonly used for Fmoc deprotection. nih.gov While the Ofm ester in this compound is generally considered stable to the acidic conditions used for Boc deprotection (e.g., TFA), its stability under the repeated basic treatments of an Fmoc-based synthesis can be a concern. smolecule.com Premature cleavage of the Ofm group would expose the side-chain carboxylic acid, which could then lead to side reactions such as unwanted coupling or cyclization.
The primary intended use of this compound is in Boc-based synthesis where the Ofm group provides orthogonal protection that can be removed under basic conditions. smolecule.com If used in Fmoc synthesis, careful consideration of the deprotection conditions is necessary to minimize premature loss of the Ofm group.
Impurities and Byproduct Formation
Beyond aspartimide formation and racemization, other impurities and byproducts can arise during the synthesis and application of this compound.
During the synthesis of this compound itself, impurities can be introduced from the starting materials or formed through side reactions. For instance, in the preparation of Fmoc-protected amino acids, byproducts such as Fmoc-β-Ala-OH can be formed through a Lossen-type rearrangement. nih.gov Similarly, the synthesis of this compound requires careful control of reaction conditions to ensure high purity.
In peptide synthesis, the use of 9-fluorenylmethyl chloroformate as a coupling agent, which is structurally related to the Ofm protecting group, has been studied. researchgate.net While effective, the formation of mixed anhydrides can potentially lead to side reactions.
It is also important to consider that impurities in the this compound starting material can be incorporated into the growing peptide chain, leading to a heterogeneous final product that can be difficult to purify. nih.gov
Analytical and Characterization Techniques in Research
Chromatographic Methods for Purity Assessment and Purification
Chromatographic techniques are indispensable for evaluating the purity of Boc-Asp(Ofm)-OH and for its purification from synthetic byproducts.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. It separates compounds based on their differential interactions with a stationary phase and a mobile phase. Analytical HPLC can quantify the percentage of the target compound and identify the presence of impurities. For this compound, purity levels reported in commercial specifications and research literature typically range from ≥98% watanabechem.co.jp to as high as 94.5% in specific preparations ambeed.com. HPLC is also crucial for monitoring the progress of reactions involving this compound and for the purification of peptides synthesized using this building block nih.govnih.gov.
Reversed-Phase HPLC (RP-HPLC) is a specific mode of HPLC commonly employed for the analysis and purification of amino acid derivatives and peptides. In RP-HPLC, a non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often acidified with trifluoroacetic acid (TFA) to improve peak shape and resolution.
A typical RP-HPLC method for this compound involves a C18 column eluted with a gradient of aqueous TFA and acetonitrile containing 0.1% TFA ambeed.com. For instance, a gradient from 10% to 50% of the organic phase over 40 minutes at a flow rate of 10 mL/minute has been described ambeed.com. The retention time of this compound under these conditions, along with the peak shape and the absence of significant extraneous peaks, provides a robust measure of its purity and integrity ambeed.comnih.govgoogle.com. RP-HPLC is also a standard technique for purifying peptides synthesized using this compound, ensuring high purity of the final peptide products nih.govnih.gov.
Spectroscopic Methods for Structural Elucidation and Monitoring
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound, confirming its identity and structural integrity.
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation patterns. For this compound, MS is used to confirm its molecular formula and identity. The calculated molecular weight for this compound (C₂₃H₂₅NO₆) is approximately 411.45 g/mol peptide.combldpharm.comchemicalbook.comglpbio.com. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed to generate ions for analysis. While specific fragmentation data for this compound is not detailed in the provided snippets, MS is routinely used in conjunction with HPLC (LC-MS) to identify and characterize impurities or byproducts during synthesis ambeed.commdpi.com.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, providing detailed information about the atomic connectivity and environment within a molecule. Both ¹H NMR and ¹³C NMR are vital for confirming the structure of this compound.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation, which causes molecular vibrations. For this compound, IR spectroscopy can confirm the presence of key functional groups such as carbonyls, amines, and hydroxyls.
Characteristic IR absorption bands for this compound include:
C=O stretching (ester): Typically observed around 1712-1730 cm⁻¹ rsc.orgspectroscopyonline.com.
C=O stretching (amide/carbamate): Expected in a similar region, often around 1666-1712 cm⁻¹ rsc.org.
N-H stretching: Usually appears as a medium to sharp band in the 3300-3500 cm⁻¹ region rsc.orgmasterorganicchemistry.com.
O-H stretching (carboxylic acid): A broad absorption band, often extending from 2500 to 3500 cm⁻¹, due to hydrogen bonding rsc.orgspectroscopyonline.commasterorganicchemistry.com.
C-O stretching: Found in the fingerprint region, typically around 1000-1300 cm⁻¹ rsc.org.
The presence of these characteristic bands provides a molecular fingerprint, confirming the structural features of this compound msu.eduphcogj.com.
Data Tables
| Technique | Parameter/Finding | Value/Description | Source(s) |
| HPLC | Purity | ≥98% | watanabechem.co.jp |
| HPLC | Purity | 94.5% | ambeed.com |
| RP-HPLC | Column | Vydac C18 | ambeed.com |
| RP-HPLC | Mobile Phase A | Water + 0.1% TFA | ambeed.com |
| RP-HPLC | Mobile Phase B | Acetonitrile + 0.1% TFA | ambeed.com |
| RP-HPLC | Gradient | 10% to 50% B over 40 min | ambeed.com |
| RP-HPLC | Flow Rate | 10 mL/min | ambeed.com |
| MS | Calculated MW | ~411.45 g/mol | peptide.combldpharm.comchemicalbook.comglpbio.com |
| IR Spectroscopy | Functional Group / Band Type | Approximate Wavenumber (cm⁻¹) | Associated Bond(s) | Source(s) |
| IR Spectrum | C=O stretching (ester) | 1712 | Ester carbonyl | rsc.org |
| IR Spectrum | C=O stretching (amide) | 1666 | Carbamate carbonyl | rsc.org |
| IR Spectrum | N-H stretching | 3312 | Amine N-H | rsc.org |
| IR Spectrum | O-H stretching (broad) | ~2500-3500 | Carboxylic acid O-H | rsc.orgspectroscopyonline.commasterorganicchemistry.com |
| IR Spectrum | C-O stretching | 1213, 1249, 1266 | Ester C-O | rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique employed to determine the concentration of substances that absorb light in the UV-Vis region of the electromagnetic spectrum. For amino acid derivatives, UV-Vis spectroscopy is particularly useful when chromophoric groups are present, either within the amino acid side chain or as part of protecting groups.
While this compound itself does not possess a strongly absorbing chromophore in the typical UV-Vis range (200-400 nm) from the Boc group or the amino acid backbone, the presence of the 9-fluorenylmethyl (Fm) ester protecting group on the beta-carboxyl side chain introduces a chromophore. The fluorenyl moiety is known to exhibit significant UV absorption, typically with characteristic maxima in the range of 260-300 nm. This property allows for the indirect detection and quantification of this compound or its derivatives in solution, provided that the Fm group remains intact.
Research findings often utilize UV-Vis spectroscopy to:
Monitor the presence of the Fm group: Changes in absorbance at specific wavelengths can indicate the stability or cleavage of the OFm protecting group.
Quantify the compound: In synthetic procedures where this compound is a reactant or product, UV-Vis can be used for concentration determination, particularly when coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC).
While specific λmax and molar absorptivity (ε) values for this compound are typically provided in lot-specific Certificates of Analysis (CoA) or detailed experimental protocols, the general spectral behavior is dictated by the fluorenyl ester. For example, a common UV absorption peak associated with fluorenyl derivatives is observed around 265 nm.
Table 1: Representative UV-Vis Absorption Characteristics
| Compound/Group | Characteristic λmax (nm) | Notes |
| This compound | ~265 | Absorption primarily due to the 9-fluorenylmethyl (OFm) protecting group. |
| Fmoc Group | ~270-300 | Similar fluorenyl-based protecting groups exhibit absorption in this range. |
Note: Specific values can vary based on solvent, concentration, and experimental conditions.
Qualitative and Quantitative Tests for Reaction Completion (e.g., Kaiser test)
Monitoring the completion of reactions involving protected amino acids like this compound is critical for efficient peptide synthesis. Qualitative and quantitative tests are employed to assess the progress and endpoint of chemical transformations.
The Kaiser test , also known as the ninhydrin (B49086) test, is a widely used colorimetric assay for detecting the presence of primary amines. It relies on the reaction of ninhydrin with primary amines to produce a characteristic deep blue or purple color (Ruhemann's purple). Secondary amines yield a yellow-brown product.
In the context of this compound:
Synthesis Monitoring: During the synthesis of this compound, the Kaiser test can be used to detect the presence of unreacted free amino acids or other primary amine-containing starting materials. A negative result (absence of blue/purple color) would indicate the successful incorporation or reaction of the starting materials.
Boc Deprotection Monitoring: The N-terminal Boc group in this compound protects the alpha-amino group. When this Boc group is removed (e.g., using trifluoroacetic acid), a free primary amine is generated. The Kaiser test can then be used to confirm the complete deprotection of the Boc group, as the resulting free amine will react with ninhydrin to produce the characteristic color.
Research Findings and Application: When monitoring the deprotection of the Boc group from this compound, a small aliquot of the reaction mixture is typically spotted onto a thin-layer chromatography (TLC) plate or a piece of filter paper. This is followed by the addition of the ninhydrin reagent and gentle heating. A positive test for the free amine (indicating successful Boc removal) would manifest as a distinct color change.
Table 2: Representative Kaiser Test Observations for Boc Deprotection
| Reaction Step | Reagent Applied | Observation (Expected) | Interpretation |
| Boc Deprotection | Ninhydrin reagent | Development of a blue/purple color | Presence of a free primary amine (Boc group removed). |
| Unreacted Amino Acid | Ninhydrin reagent | Development of a blue/purple color (if free amino acid present) | Indicates incomplete reaction or residual starting material. |
| Protected Amino Acid | Ninhydrin reagent | No significant color change | Absence of free primary amines (e.g., this compound itself). |
Note: The intensity of the color can provide a semi-quantitative assessment of the amount of free amine present.
Compound List:
this compound (N-Boc-L-aspartic acid beta-(9-fluorenylmethyl) ester)
Advanced Research Areas and Future Directions
Development of Novel Peptide-Based Catalysts
Boc-Asp(Ofm)-OH is a key component in the synthesis of peptide-based catalysts, particularly those containing asparagine or aspartic acid residues. lookchem.comchemicalbook.comhuatengsci.com These synthetic peptides can be designed to mimic the catalytic activity of natural enzymes. For instance, researchers have utilized this compound in the creation of peptide catalysts for asymmetric oxidation reactions. nih.gov The aspartic acid residue's carboxylic acid side chain, once deprotected, can be converted into a peracid, which is the active catalytic species. nih.gov The development of one-bead-one-catalyst (OBOC) libraries, where large numbers of unique peptide catalysts are synthesized on individual beads, has been facilitated by the use of this compound. nih.gov This high-throughput screening method allows for the rapid identification of highly active and enantioselective catalysts for specific chemical transformations. nih.gov
Application in Drug Discovery and Development
The unique properties of this compound make it an invaluable tool in the multifaceted process of drug discovery and development.
This compound is instrumental in the synthesis of peptide-based therapeutics. smolecule.comchemimpex.com Its application in solid-phase peptide synthesis (SPPS) allows for the precise and controlled incorporation of aspartic acid residues into peptide chains. This level of control is crucial for developing novel therapeutic agents with desired properties, such as enhanced stability and bioactivity. smolecule.comchemimpex.com The ability to create complex peptide structures, including cyclic peptides, opens up avenues for designing drugs that can target a wide range of diseases. smolecule.com Researchers leverage this compound in the synthesis of neuropeptides and other biologically active substances, contributing to advancements in pharmaceutical research. chemimpex.comchemimpex.com
Peptides synthesized using this compound serve as valuable probes for studying the activity and function of enzymes, particularly aspartic acid proteases. smolecule.com These enzymes play critical roles in various biological processes, and their dysregulation is often implicated in disease. By creating specific peptide substrates, researchers can monitor the cleavage activity of these proteases, providing insights into their mechanisms of action and identifying potential targets for therapeutic intervention. smolecule.com
The incorporation of this compound into synthetic peptides allows for a systematic investigation of their biological activities. smolecule.com By modifying peptide sequences and structures, researchers can explore how these changes affect interactions with biological targets. This approach is fundamental to understanding structure-activity relationships and designing peptides with specific biological functions, which is a cornerstone of modern drug development.
Research into Conformationally Constrained Peptides
This compound plays a significant role in the synthesis of conformationally constrained peptides, which are designed to have a more defined three-dimensional structure than their linear counterparts. researchgate.net This structural rigidity can lead to increased potency, selectivity, and metabolic stability. One approach involves the formation of cyclic peptides through lactam bridges between the side chains of amino acids. The orthogonal protection offered by this compound is critical in these multi-step syntheses. ucl.ac.uk Furthermore, the use of this compound has been reported in the synthesis of bicyclic peptides, further restricting the conformational freedom of the peptide backbone. thieme-connect.de Research has also explored the creation of thioether side-chain bridges, where this compound is converted to a derivative that can react with a cysteine residue to form a stable, non-reducible linkage. researchgate.net These constrained peptides are valuable tools for mimicking the bioactive conformations of natural peptides and proteins.
Innovations in Peptide Microarray Production
Peptide microarrays are powerful tools for high-throughput screening of protein-peptide interactions, with applications in diagnostics and drug discovery. researchgate.net this compound is increasingly being utilized in innovative methods for producing these arrays. One recent development is an acid-modulated strategy for in-situ peptide synthesis on biosensor interfaces. researchgate.netchemrxiv.org This approach uses a chemistry based on the acid-labile Boc protecting group, which is compatible with the materials used in field-effect transistor (FET) biosensors. researchgate.netmdpi.com The ability to synthesize peptides directly on the sensor surface offers the potential for creating high-density, label-free peptide microarrays with improved consistency and cost-efficiency compared to traditional spotting methods. researchgate.netmdpi.com This technology is still under development but holds promise for advancing proteomics and personalized medicine. researchgate.net
Q & A
Q. What are the standard synthetic protocols for Boc-Asp(Ofm)-OH in peptide chemistry?
this compound is synthesized through sequential protection of the aspartic acid side chain and α-amino group. The Ofm (2,4-dimethoxybenzyl) group is introduced via alkylation under basic conditions (e.g., NaH/DMF), followed by Boc protection of the amine using di-tert-butyl dicarbonate. Critical parameters include reaction temperature (0–25°C), anhydrous conditions, and purification via flash chromatography or recrystallization . Detailed protocols should specify equivalents of reagents, solvent systems, and characterization data (e.g., NMR, HPLC) to ensure reproducibility .
Q. Which analytical techniques are essential for confirming the purity and structure of this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to verify absence of residual solvents and correct protecting group integration (e.g., Ofm aromatic protons at δ 6.7–7.1 ppm) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect diastereomers or side products .
- Mass Spectrometry (MS) : High-resolution MS (ESI or MALDI) to confirm molecular ion peaks (e.g., [M+H] for CHNO) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound characterization?
Contradictions in spectral data (e.g., unexpected splitting or shifts) may arise from solvent impurities, diastereomer formation, or incomplete protection. Strategies include:
- Orthogonal Validation : Cross-check with IR spectroscopy (carbamate C=O stretch ~1680 cm) or X-ray crystallography .
- Deuterated Solvent Trials : Test in DMSO-d vs. CDCl to identify solvent-induced shifts .
- Statistical Analysis : Apply principal component analysis (PCA) to batch data to identify outliers .
Q. What strategies optimize this compound stability under varying experimental conditions?
Stability studies should assess:
Q. How does the Ofm protecting group influence coupling efficiency in solid-phase peptide synthesis (SPPS)?
Compared to tBu or Bn groups, Ofm offers:
- Enhanced Orthogonality : Resists cleavage by TFA, enabling selective deprotection in multi-step syntheses .
- Steric Effects : Bulky Ofm may reduce coupling rates in sterically hindered sequences. Mitigate by optimizing activation reagents (e.g., HATU vs. HBTU) .
- Side Reactions : Monitor for alkylation side products during prolonged SPPS cycles via LC-MS .
Data Analysis and Reporting
Q. What literature review frameworks are effective for identifying this compound applications in novel peptide architectures?
Use PICO Framework :
- Population : Peptide sequences requiring acid-stable protection.
- Intervention : Boc/Ofm dual-protected aspartic acid.
- Comparison : tBu, Bn, or Alloc protecting groups.
- Outcome : Coupling efficiency, deprotection yield. Database searches in Web of Science should combine keywords: This compound, peptide synthesis, protecting groups .
Methodological Pitfalls
Q. What common errors occur in this compound synthesis, and how are they addressed?
- Incomplete Protection : Detect via C NMR (absence of unprotected amine/carboxyl signals). Re-protect with excess BocO .
- Racemization : Minimize by using low-temperature coupling (0°C) and HOBt as an additive .
- Byproduct Formation : Identify alkylated impurities via HRMS and optimize reaction stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
